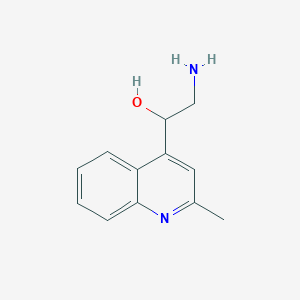

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol

Description

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol (CAS: 1508457-02-0) is a quinoline-based ethanolamine derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . Its structure comprises a 2-methylquinoline core linked to an ethanolamine moiety (-CH(OH)CH₂NH₂). This compound is classified as a pharmaceutical intermediate, highlighting its relevance in drug synthesis and medicinal chemistry .

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-amino-1-(2-methylquinolin-4-yl)ethanol |

InChI |

InChI=1S/C12H14N2O/c1-8-6-10(12(15)7-13)9-4-2-3-5-11(9)14-8/h2-6,12,15H,7,13H2,1H3 |

InChI Key |

LTHHHFMREZKWPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 2-methylquinoline-4-carboxylic acid followed by amination and hydroxylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the ethanolamine backbone or aromatic heterocyclic motifs but differ in substituents and functional groups, leading to distinct physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Aromatic Core Variations: Quinoline vs. Thiazole/Phenyl: The quinoline ring in the target compound provides a planar, aromatic system conducive to intercalation or enzyme binding. Phenyl derivatives (e.g., dichlorophenyl in ) prioritize halogen-mediated hydrophobic interactions .

Substituent Effects: Methyl vs. Methoxy/Fluoro: The 2-methyl group on quinoline moderately increases lipophilicity, while methoxy groups () enhance water solubility but may hinder passive diffusion . Fluorine atoms () improve bioavailability and metabolic resistance via electronegativity and steric effects .

Ethanolamine Modifications: Compounds like 2-[(quinolin-2-yl)amino]ethan-1-ol () replace the ethanolamine hydroxyl with an amino linkage, reducing H-bond donor capacity but increasing flexibility for target engagement .

Biological Activity

2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological properties. The presence of the amino and alcohol functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Anticancer Activity : Quinoline derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Immunomodulatory Effects : There is evidence suggesting that quinoline derivatives can modulate immune responses by activating Toll-like receptors (TLRs), leading to enhanced cytokine production .

Biological Activity Data

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of quinoline derivatives, this compound was found to induce apoptosis in A2780 ovarian cancer cells. Flow cytometry analysis revealed that the compound arrested the cell cycle at the G2/M phase, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against E. coli with an IC50 value of 0.125 µg/mL, highlighting its potential as an antibacterial agent.

Case Study 3: Antimalarial Activity

Research on antimalarial compounds revealed that derivatives similar to this compound exhibited low nanomolar activity against Plasmodium falciparum. The compound's selectivity index was significantly high, suggesting it could be developed into a safe antimalarial treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, quinoline derivatives are often synthesized using chiral catalysts (e.g., Pd/C or Ru-based catalysts) under hydrogen gas (1–3 atm) in anhydrous ethanol or methanol . Reaction optimization should focus on:

- Temperature : 50–80°C for 12–24 hours.

- Catalyst loading : 5–10% w/w.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate). Scale-up requires careful control of exothermic reactions during hydrogenation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the quinoline ring protons (δ 7.5–8.5 ppm) and ethanolamine side chain (δ 3.0–4.0 ppm).

- Mass Spectrometry (HRMS) : Exact mass verification (theoretical [M+H]+: ~259.15 g/mol).

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm for purity assessment (>95%) .

Q. What role does the quinoline moiety play in the compound’s biological activity?

- Methodological Answer : The 2-methylquinolin-4-yl group enhances lipophilicity, improving membrane permeability. It also facilitates π-π stacking with biological targets (e.g., enzymes or DNA). For activity studies:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Mechanistic studies : Conduct molecular docking with proteins like topoisomerase II or kinases implicated in cancer .

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral analysis methods are recommended?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (80:20) at 1.0 mL/min.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data (TDDFT calculations) .

- Synthesis of Enantiopure Intermediates : Employ asymmetric hydrogenation with (R)- or (S)-BINAP ligands to control stereochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours). Monitor via HPLC; the compound is stable at pH 4–7 but degrades in strongly acidic/basic conditions.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in amber vials under argon to prevent oxidation .

Q. How can researchers resolve contradictions in NMR data between experimental and computational predictions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular structure using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare theoretical chemical shifts with experimental NMR data.

- Solvent Effects : Account for DMSO-d6 or CDCl3 solvent interactions in simulations.

- Dynamic Effects : Use 2D NOESY to identify through-space couplings that may explain discrepancies .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT to predict reactivity (e.g., nucleophilic attack sites on the quinoline ring).

- Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions (e.g., the amino group) for interaction studies with electrophilic targets .

Q. How does the reactivity of this compound compare to structurally similar quinoline derivatives?

- Methodological Answer :

- Comparative Reactivity Table :

| Compound | Reactivity with LiAlH4 | Oxidation (KMnO4) | Halogenation (SOCl2) |

|---|---|---|---|

| Target Compound | Reduces amide to amine | Forms ketone | Chlorinates –OH |

| 2-Methylquinoline | N/A | Forms carboxylic acid | No reaction |

| 4-Aminoquinoline derivatives | Moderate reduction | Stable | Selective bromination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.